N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is a complex organic compound that features both benzimidazole and coumarin moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves the coupling of benzimidazole and coumarin derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole or coumarin rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The coumarin moiety can interfere with enzymatic activity by binding to the active site or allosteric sites of enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole moiety but lacks the coumarin structure.
Coumarin derivatives: Contain the coumarin moiety but lack the benzimidazole structure.
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to the combination of benzimidazole and coumarin moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3O3/c33-28(30-22-11-6-9-20(16-22)27-31-24-12-2-3-13-25(24)32-27)21-10-5-8-18(15-21)23-17-19-7-1-4-14-26(19)35-29(23)34/h1-17H,(H,30,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXOTHYKLQFVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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